molecular formula C9H9BrO2 B7777497 2-[(4-Bromophenoxy)methyl]oxirane CAS No. 68585-12-6

2-[(4-Bromophenoxy)methyl]oxirane

Cat. No. B7777497
CAS RN: 68585-12-6
M. Wt: 229.07 g/mol
InChI Key: YKUYKENINQNULY-UHFFFAOYSA-N
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Description

“2-[(4-Bromophenoxy)methyl]oxirane” is a chemical compound with the molecular formula C9H9BrO2 . It is also known by other names such as “®-2-((4-BROMOPHENOXY)METHYL)OXIRANE” and "1-(4-Bromophenoxy)-2,3-epoxypropane" .


Molecular Structure Analysis

The molecular structure of “2-[(4-Bromophenoxy)methyl]oxirane” consists of a three-membered oxirane ring attached to a bromophenyl group via a methylene bridge . The molecular weight of the compound is 229.07 .


Physical And Chemical Properties Analysis

“2-[(4-Bromophenoxy)methyl]oxirane” is a solid at 20 degrees Celsius . It has a melting point of 48.0 to 52.0 degrees Celsius . The compound has a density of 1.5±0.1 g/cm3 .

Scientific Research Applications

  • Radiolabelling of Carboxylic Acid Derivatives : Abbas, Younas, and Feinendegen (1991) described a method for the synthesis, purification, and radiolabelling of 2-[6-(4-bromophenoxy)hexyl]-oxirane-2-carboxylic acid, highlighting its potential in radiopharmaceutical applications (Abbas, Younas, & Feinendegen, 1991).

  • Synthesis of Benzodioxanes : Liu and Bao (2010) developed an efficient method for preparing various 2-substituted-1,4-benzodioxanes, using CuBr-catalyzed tandem reactions of 2-((o-iodophenoxy)methyl)oxiranes with phenols (Liu & Bao, 2010).

  • Radiochemical Synthesis of Etomoxir : Another study by Abbas, Yunus, and Feinendegen (2011) focuses on the radiochemical synthesis of Etomoxir, a compound inhibiting fatty acid transport, using a method that involves 2-{6-(4-bromophenoxy)hexyl}oxirane-2-carboxylic acid (Abbas, Yunus, & Feinendegen, 2011).

  • Genetic Mutation and Micronuclei Induction : Schweikl, Schmalz, and Weinmann (2004) investigated the formation of micronuclei and gene mutations induced by oxiranes in mammalian cells, offering insights into their potential genetic impacts (Schweikl, Schmalz, & Weinmann, 2004).

  • Fluorinated Chiron Synthesis : Arnone et al. (1992) reported the synthesis of a fluorinated chiron derivative from 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, demonstrating its versatility in organic synthesis (Arnone et al., 1992).

  • Enantiopure Chiral Resolution Reagent : Rodríguez-Escrich et al. (2005) described (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a novel enantiopure chiral resolution reagent for α-chiral amines, emphasizing its application in stereochemistry (Rodríguez-Escrich et al., 2005).

  • Theoretical Study of Catalytic Hydrogenation : Kuevi, Atohoun, and Mensah (2012) conducted theoretical studies on the catalytic hydrogenation of oxirane and its methyl derivative, providing insights into the chemical properties and reaction mechanisms of these compounds (Kuevi, Atohoun, & Mensah, 2012).

  • Electrochromic Enhancement of Polymer Films : Zhang et al. (2014) synthesized 2-((2,3-dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane (EDOT-MO) and investigated its electrochromic properties, highlighting its potential in material science (Zhang et al., 2014).

  • Stability in Aqueous Systems : Eick et al. (2006) tested the stability of siloranes in aqueous environments, providing important data for their use in dental composites (Eick et al., 2006).

  • Synthesis of Polyfluorooctyloxy Methyl Oxirane : Li Zhan-xiong (2012) prepared a polyfluorooctyloxy methyl oxirane through a nucleophilic substitution reaction, contributing to the field of synthetic chemistry (Li Zhan-xiong, 2012).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), H302, H312, H332, H335, H373, and H412 . Precautionary measures include wearing protective gloves/eye protection/face protection, washing skin thoroughly after handling, and seeking medical advice if irritation persists .

properties

IUPAC Name

2-[(4-bromophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUYKENINQNULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944762
Record name (p-Bromophenoxy)methyl)oxirane
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenoxy)methyl]oxirane

CAS RN

2212-06-8, 68585-12-6
Record name 2-[(4-Bromophenoxy)methyl]oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-(p-bromophenoxy)-2,3-epoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-(phenoxymethyl)-, brominated
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Record name Oxirane, 2-(phenoxymethyl)-, brominated
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Record name (p-Bromophenoxy)methyl)oxirane
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Record name [(p-bromophenoxy)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.961
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Record name Oxirane, (phenoxymethyl)-, brominated
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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